molecular formula C52H98O4 B561094 18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate CAS No. 101842-77-7

18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate

Cat. No.: B561094
CAS No.: 101842-77-7
M. Wt: 787.3 g/mol
InChI Key: ZNCBZVGPENKARD-QGLGPCELSA-N
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Description

“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is a complex organic compound that belongs to the class of esters. Esters are commonly found in fats and oils and are known for their pleasant fragrances. This particular compound features a long hydrocarbon chain with multiple functional groups, making it potentially useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can be achieved through esterification reactions. One possible route involves the reaction of an alcohol with a carboxylic acid or its derivatives under acidic conditions. The specific steps might include:

    Preparation of the Alcohol: The alcohol component, “14-Methylpentadecanol,” can be synthesized through the reduction of the corresponding aldehyde or ketone.

    Preparation of the Carboxylic Acid: The carboxylic acid component, “octadeca-9,12-dienoic acid,” can be obtained from natural sources such as vegetable oils or through chemical synthesis.

    Esterification Reaction: The alcohol and carboxylic acid are reacted in the presence of an acid catalyst (e.g., sulfuric acid) to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification processes. Continuous flow reactors and advanced purification techniques such as distillation and crystallization might be employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism by which “18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The compound’s long hydrocarbon chain and ester group allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: An ester of linoleic acid, commonly found in vegetable oils.

    Ethyl oleate: An ester of oleic acid, used as a solvent and in pharmaceuticals.

    Butyl stearate: An ester of stearic acid, used in cosmetics and lubricants.

Uniqueness

“18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate” is unique due to its specific structure, which combines a long hydrocarbon chain with multiple functional groups. This unique structure may confer distinct physical and chemical properties, making it suitable for specialized applications.

Properties

CAS No.

101842-77-7

Molecular Formula

C52H98O4

Molecular Weight

787.3 g/mol

IUPAC Name

14-methylpentadecyl 12-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyoctadecanoate

InChI

InChI=1S/C52H98O4/c1-5-7-9-11-12-13-14-15-16-17-20-23-30-35-41-47-52(54)56-50(44-38-10-8-6-2)45-39-33-28-24-25-29-34-40-46-51(53)55-48-42-36-31-26-21-18-19-22-27-32-37-43-49(3)4/h12-13,15-16,49-50H,5-11,14,17-48H2,1-4H3/b13-12-,16-15-

InChI Key

ZNCBZVGPENKARD-QGLGPCELSA-N

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

9,12-Octadecadienoic acid (9Z,12Z)-, 1-hexyl-12-(isohexadecyloxy)-12-oxododecyl ester

Origin of Product

United States

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